Transdermal Peptide Disulfide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

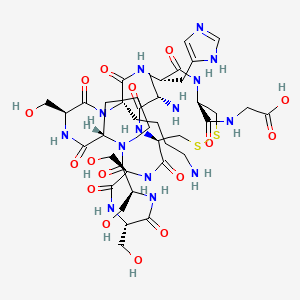

Molecular Formula |

C40H64N14O16S2 |

|---|---|

Molecular Weight |

1061.2 g/mol |

IUPAC Name |

2-[[(3S,6S,9R,12R,17R,20S,23S,26S,29S)-23-(4-aminobutyl)-12-[[(2S)-2-aminopropanoyl]amino]-3,6,9,26-tetrakis(hydroxymethyl)-20-(1H-imidazol-5-ylmethyl)-2,5,8,11,19,22,25,28-octaoxo-14,15-dithia-1,4,7,10,18,21,24,27-octazabicyclo[27.3.0]dotriacontane-17-carbonyl]amino]acetic acid |

InChI |

InChI=1S/C40H64N14O16S2/c1-19(42)31(61)52-28-17-72-71-16-27(32(62)44-11-30(59)60)53-34(64)22(9-20-10-43-18-45-20)47-33(63)21(5-2-3-7-41)46-35(65)25(14-57)50-39(69)29-6-4-8-54(29)40(70)26(15-58)51-37(67)24(13-56)48-36(66)23(12-55)49-38(28)68/h10,18-19,21-29,55-58H,2-9,11-17,41-42H2,1H3,(H,43,45)(H,44,62)(H,46,65)(H,47,63)(H,48,66)(H,49,68)(H,50,69)(H,51,67)(H,52,61)(H,53,64)(H,59,60)/t19-,21-,22-,23+,24-,25-,26-,27-,28-,29-/m0/s1 |

InChI Key |

FWUYMNWIICKKSQ-PSWNKCGKSA-N |

Isomeric SMILES |

C[C@@H](C(=O)N[C@H]1CSSC[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H]2CCCN2C(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@H](NC1=O)CO)CO)CO)CO)CCCCN)CC3=CN=CN3)C(=O)NCC(=O)O)N |

Canonical SMILES |

CC(C(=O)NC1CSSCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C2CCCN2C(=O)C(NC(=O)C(NC(=O)C(NC1=O)CO)CO)CO)CO)CCCCN)CC3=CN=CN3)C(=O)NCC(=O)O)N |

Origin of Product |

United States |

Foundational & Exploratory

The Gateway to Within: Unraveling the Transdermal Journey of Disulfide-Rich Peptides

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Mechanisms of Transdermal Peptide Disulfide Penetration

The skin, our body's primary shield, presents a formidable barrier to the systemic delivery of therapeutic molecules, particularly large and hydrophilic compounds like peptides. However, a unique class of peptides, characterized by the presence of stabilizing disulfide bonds, has emerged as a promising key to unlocking this barrier. This technical guide delves into the intricate mechanisms governing the transdermal penetration of disulfide-containing peptides, offering a comprehensive overview of the current understanding, quantitative data, and detailed experimental protocols to empower researchers in the field of drug delivery.

The Core Mechanism: A Tale of Two Pathways

The transdermal penetration of peptides is a complex process that can be broadly categorized into two main routes: the intercellular and the transcellular pathways. While the intercellular route involves navigating the lipid-rich matrix between corneocytes, the transcellular pathway necessitates passage directly through these cells. Emerging evidence suggests that certain disulfide-containing peptides, often referred to as skin-penetrating peptides (SPPs), primarily leverage and modulate cellular functions to facilitate their journey through the skin.

A pivotal mechanism involves the interaction of these peptides with proteins embedded in the membranes of keratinocytes, the primary cells of the epidermis. One of the most well-documented interactions is that of the disulfide-containing peptide TD1 (ACSSSPSKHCG) with the β-subunit of the Na+/K+-ATPase (ATP1B1) on epidermal cells.[1][2][3][4] This binding event triggers a cascade of intracellular signals that ultimately alters the structure of the epidermis, creating a transiently permeable state for macromolecules.

The interaction between the TD1 peptide and ATP1B1 is a specific and crucial step in enhancing transdermal delivery. This binding affects both the expression levels and the cellular localization of ATP1B1.[1][2] The subsequent structural changes in the epidermis are thought to be the primary reason for the increased permeability. Furthermore, this penetration-enhancing effect is an active process, requiring cellular energy in the form of ATP, and can be inhibited by compounds like ouabain, a known inhibitor of the Na+/K+-ATPase.[1][2][5]

In addition to the Na+/K+-ATPase pathway, another proposed mechanism involves the interaction of skin-penetrating peptides with keratin, the primary structural protein in corneocytes. This interaction is thought to induce conformational changes in the keratin filaments, leading to a transient disruption of the tightly packed cellular structure and facilitating the passage of co-administered drugs.[2][3]

Quantitative Insights into Penetration Efficiency

Quantifying the transdermal penetration of peptides is crucial for evaluating their potential as drug delivery vectors. The key parameters used to describe this process are the permeability coefficient (Kp), steady-state flux (Jss), and lag time (tlag). While extensive quantitative data specifically for a wide range of disulfide-containing peptides remains an area of active research, existing studies provide valuable benchmarks.

| Peptide/Enhancer | Co-administered Drug | Enhancement Factor | Permeability Coefficient (Kp) (cm/h) | Steady-State Flux (Jss) (µg/cm²/h) | Lag Time (tlag) (h) | Reference |

| TD1-hEGF Fusion | - | >5-fold (vs. hEGF) | Not Reported | Not Reported | Not Reported | [6] |

| Cyclic Dipeptide Shuttle | Diclofenac | 6-fold | Not Reported | Not Reported | Not Reported | [1] |

| SPACE Peptide | Cyclosporine A | Significant Enhancement | Not Reported | Not Reported | Not Reported | [2] |

| Polyarginine | Cyclosporine A | Significant Enhancement | Not Reported | Not Reported | Not Reported | [2] |

Note: The table summarizes available data. "Not Reported" indicates that the specific quantitative value was not found in the cited literature. Further research is needed to establish a comprehensive database of these parameters for various disulfide-containing peptides.

Experimental Cornerstones: Protocols for Penetration Assessment

The evaluation of transdermal peptide penetration relies on a suite of well-established in vitro and in vivo techniques. This section provides detailed methodologies for three key experiments.

In Vitro Skin Permeation using Franz Diffusion Cells

The Franz diffusion cell is the gold standard for in vitro assessment of transdermal drug delivery.

Methodology:

-

Skin Preparation: Excised human or animal (e.g., porcine or rat) skin is carefully prepared. Subcutaneous fat is removed, and the skin is dermatomed to a uniform thickness (typically 200-500 µm). The prepared skin is then mounted on the Franz diffusion cell, with the stratum corneum facing the donor compartment.

-

Peptide Formulation: The disulfide-containing peptide is dissolved in a suitable vehicle (e.g., phosphate-buffered saline, PBS, with or without a co-solvent like ethanol). The final concentration should be accurately determined.

-

Experimental Setup: The receptor compartment of the Franz cell is filled with a physiological buffer (e.g., PBS, pH 7.4), maintained at 32°C to mimic skin surface temperature. The system is stirred continuously to ensure sink conditions.

-

Dosing: A precise volume of the peptide formulation is applied to the skin surface in the donor compartment.

-

Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours), aliquots of the receptor solution are withdrawn and replaced with fresh, pre-warmed buffer.

-

Quantification: The concentration of the peptide in the collected samples is determined using a validated analytical method, such as high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Data Analysis: The cumulative amount of peptide permeated per unit area is plotted against time. The steady-state flux (Jss) is calculated from the slope of the linear portion of the curve. The lag time (tlag) is determined by extrapolating the linear portion of the curve to the x-axis. The permeability coefficient (Kp) is calculated using the equation: Kp = Jss / Cd, where Cd is the initial concentration of the peptide in the donor compartment.

In Vivo Skin Microdialysis

Microdialysis allows for the continuous sampling of solutes from the interstitial fluid of the skin in a living organism, providing real-time pharmacokinetic data.

Methodology:

-

Animal Model: A suitable animal model, such as a hairless rat or mouse, is anesthetized.

-

Probe Insertion: A microdialysis probe with a semi-permeable membrane of a specific molecular weight cut-off is carefully inserted into the dermal layer of the skin at the application site.

-

Perfusion: The probe is perfused with a sterile physiological solution (e.g., Ringer's solution) at a low, constant flow rate (e.g., 0.5-2 µL/min) using a microinfusion pump.

-

Peptide Application: The disulfide-containing peptide formulation is applied topically to the skin surface directly above the microdialysis probe.

-

Dialysate Collection: The perfusate, now containing the peptide that has penetrated the skin and diffused into the probe (the dialysate), is collected in fractions at regular intervals.

-

Sample Analysis: The concentration of the peptide in the dialysate fractions is quantified using a highly sensitive analytical method, such as LC-MS/MS.

-

Data Interpretation: The concentration-time profile of the peptide in the skin's interstitial fluid is constructed, providing insights into the rate and extent of penetration.

Confocal Laser Scanning Microscopy (CLSM)

CLSM is a powerful imaging technique used to visualize the penetration and localization of fluorescently labeled molecules within the different layers of the skin.

Methodology:

-

Peptide Labeling: The disulfide-containing peptide is covalently labeled with a fluorescent dye (e.g., fluorescein isothiocyanate, FITC, or a rhodamine derivative) without significantly altering its physicochemical properties or biological activity.

-

Skin Treatment: The fluorescently labeled peptide formulation is applied to the surface of excised skin, which is then incubated for a specific period.

-

Sample Preparation: After incubation, the treated skin is washed to remove any unpenetrated peptide, and cryo-sectioned into thin slices (typically 10-20 µm).

-

Imaging: The skin sections are mounted on a microscope slide and imaged using a confocal laser scanning microscope. A laser of the appropriate wavelength is used to excite the fluorophore, and the emitted fluorescence is detected.

-

Image Analysis: A series of optical sections (z-stack) are acquired to create a 3D reconstruction of the peptide's distribution within the skin. This allows for the visualization of the penetration depth and the pathway taken (intercellular vs. transcellular).

Future Directions and Conclusion

The study of this compound penetration is a rapidly evolving field. While significant strides have been made in elucidating the underlying mechanisms, particularly the role of specific peptide-protein interactions, a deeper quantitative understanding is still required. Future research should focus on:

-

Building a comprehensive quantitative database: Systematically determining the permeability coefficients, flux rates, and lag times for a wider range of disulfide-containing peptides.

-

Elucidating further signaling pathways: Investigating other potential cellular targets and signaling cascades involved in peptide-mediated skin penetration.

-

Optimizing peptide design: Engineering novel disulfide-rich peptides with enhanced penetration capabilities and target specificity.

-

Advanced in vivo imaging: Utilizing sophisticated imaging techniques to track the real-time dynamics of peptide penetration in living organisms.

References

- 1. Role of the Na(+)/K(+)-ATPase beta-subunit in peptide-mediated transdermal drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. glpbio.com [glpbio.com]

- 5. Peptide-chaperone-directed transdermal protein delivery requires energy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Enhanced transdermal delivery of epidermal growth factor facilitated by dual peptide chaperone motifs - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Disulfide Bonds in Peptide Skin Absorption: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The transdermal delivery of therapeutic peptides offers a non-invasive alternative to parenteral administration, promising improved patient compliance and targeted local effects. However, the formidable barrier of the stratum corneum significantly hinders the penetration of these large, often hydrophilic, molecules. A key strategy to enhance the stability and potentially the skin permeability of peptides is the introduction of disulfide bonds, which cyclize the peptide structure. This guide provides a comprehensive technical overview of the multifaceted role of disulfide bonds in peptide skin absorption, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological and experimental workflows. Disulfide bonds can enhance the conformational stability of peptides, which is a crucial factor for their biological activity and resistance to degradation.[1][2] While cyclization is often presumed to improve membrane permeability, evidence suggests this is not a universal rule and is highly dependent on the specific peptide and its conformational changes upon cyclization.[3][4]

The Influence of Disulfide Bonds on Peptide Physicochemical Properties and Skin Permeation

The formation of a disulfide bond within a peptide chain induces a cyclic structure, which can significantly alter its physicochemical properties and, consequently, its ability to permeate the skin.

Conformational Rigidity and Reduced Hydrophilicity: Cyclization restricts the conformational freedom of the peptide backbone.[4][5] This rigidity can shield the polar amide bonds from the aqueous environment, potentially increasing the peptide's lipophilicity and favoring its partitioning into the lipid-rich stratum corneum.[4] A more compact, pre-organized conformation may also facilitate diffusion through the tightly packed lipid lamellae of the skin's outer layer.

Impact on Permeability - A Complex Relationship: While the increased stability and altered conformation afforded by disulfide bonds are well-established, their direct impact on skin permeability is not straightforward. Some studies suggest that macrocyclization can lead to better pharmacokinetic properties compared to linear counterparts.[4] For instance, a cyclic analog of a decapeptide showed significantly higher permeability in a cell-based assay compared to its linear version, despite similar physicochemical properties.[6] However, other research indicates that cyclic peptides are not inherently more permeable than their linear counterparts, highlighting the complexity of this relationship.[3][7] The specific amino acid sequence, the resulting three-dimensional structure, and the intramolecular hydrogen bonding network all play crucial roles in determining the net effect of cyclization on skin permeation.[6]

Quantitative Data on Peptide Skin Permeation

A significant challenge in the field is the lack of direct comparative studies measuring the skin flux of a peptide in both its linear and disulfide-bridged forms. The following table summarizes representative data on the permeability of cyclic peptides, though direct linear-to-cyclic comparisons for the same peptide in a skin permeation model are scarce in the literature.

| Peptide/Molecule | Skin Model | Permeability Coefficient (Kp) or Flux (J) | Key Findings | Reference |

| Cyclosporine A (cyclic undecapeptide) | RRCK cells | Papp = 5.6 x 10⁻⁶ cm/s | High passive permeability despite its size. | [6] |

| Cyclic decapeptide analog | RRCK cells | Papp = 5.4 x 10⁻⁶ cm/s | Permeability comparable to Cyclosporine A. | [6] |

| Acyclic decapeptide analog | RRCK cells | Papp = 0.6 x 10⁻⁶ cm/s | Significantly lower permeability than its cyclic counterpart. | [6] |

Note: RRCK (Ralph Russ canine kidney) cells are a model for studying membrane permeability, not a direct skin model, but provide valuable comparative data on passive diffusion.

Experimental Protocols for Assessing Peptide Skin Absorption

Accurate and reproducible assessment of peptide skin permeation is crucial for developing effective transdermal formulations. The Franz diffusion cell assay is the gold standard for in vitro skin permeation studies.

In Vitro Skin Permeation Study Using Franz Diffusion Cells

This protocol outlines the key steps for evaluating the skin permeation of a disulfide-containing peptide.

1. Skin Membrane Preparation:

-

Source: Excised human skin from cosmetic surgery (e.g., abdominoplasty) or porcine ear skin are commonly used due to their structural similarity to human skin.

-

Preparation: The subcutaneous fat and connective tissue are carefully removed. The skin can be used as full-thickness or dermatomed to a specific thickness (e.g., 500 µm). For some studies, the epidermis is separated from the dermis by heat treatment (e.g., immersion in 60°C water for 45-60 seconds).

-

Storage: Prepared skin sections can be wrapped in aluminum foil and stored at -20°C or below until use.

2. Franz Diffusion Cell Assembly:

-

The prepared skin membrane is mounted between the donor and receptor chambers of the Franz diffusion cell, with the stratum corneum side facing the donor compartment.

-

The receptor chamber is filled with a physiologically relevant buffer, such as phosphate-buffered saline (PBS) pH 7.4, ensuring no air bubbles are trapped beneath the skin. The receptor fluid should be continuously stirred and maintained at 32°C to mimic physiological conditions.

3. Peptide Formulation and Application:

-

The peptide is dissolved in a suitable vehicle. The choice of vehicle is critical as it can significantly influence skin permeation.

-

A precise volume of the peptide formulation is applied to the surface of the skin in the donor chamber.

4. Sampling and Analysis:

-

At predetermined time intervals (e.g., 0, 2, 4, 6, 8, 12, 24 hours), aliquots of the receptor fluid are withdrawn for analysis.

-

An equal volume of fresh, pre-warmed receptor fluid is immediately added back to the receptor chamber to maintain a constant volume.

-

The concentration of the peptide in the collected samples is quantified using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC).

5. Data Analysis:

-

The cumulative amount of peptide permeated per unit area of skin is plotted against time.

-

The steady-state flux (Jss) is determined from the slope of the linear portion of the curve.

-

The permeability coefficient (Kp) can be calculated by dividing the steady-state flux by the concentration of the peptide in the donor vehicle.

HPLC Method for Peptide Quantification

A robust and sensitive HPLC method is essential for accurately measuring the low concentrations of peptides that permeate the skin.

-

Column: A reversed-phase C18 column is commonly used for peptide separations.

-

Mobile Phase: A gradient elution is typically employed using a mixture of two solvents:

-

Solvent A: Water with an ion-pairing agent like 0.1% trifluoroacetic acid (TFA).

-

Solvent B: Acetonitrile with 0.1% TFA.

-

-

Detection: UV detection at a wavelength of 214 nm or 220 nm is standard for peptide bonds.

-

Validation: The method must be validated according to ICH guidelines for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

Signaling Pathways and Cellular Interactions

The interaction of peptides with skin cells, particularly keratinocytes, can trigger signaling cascades that may influence their own transport and other cellular responses.

Keratinocyte Signaling in Response to Peptides

Topically applied peptides can interact with receptors on the surface of keratinocytes, initiating intracellular signaling pathways. For example, some peptides can activate the P2X7 receptor, leading to an influx of calcium ions and the production of reactive oxygen species (ROS). This can, in turn, trigger the transactivation of the Epidermal Growth Factor Receptor (EGFR), activating downstream pathways like ERK1/2 and PI3K/Akt, which are involved in cell migration and proliferation.[8] Other peptides have been shown to activate the NRF2-mediated oxidative stress response, a key pathway in the skin's regenerative processes.[9]

The presence of a disulfide bond could influence these interactions by stabilizing a specific peptide conformation that has a higher affinity for a particular receptor. However, direct evidence linking disulfide bond presence to specific signaling outcomes in the context of skin absorption is currently limited.

The Potential Role of Protein Disulfide Isomerase (PDI)

Protein disulfide isomerase (PDI) is an enzyme primarily located in the endoplasmic reticulum, but it has also been found on the cell surface.[10][11] PDI catalyzes the formation, breakage, and rearrangement of disulfide bonds.[10] In the context of the skin, PDI is present in keratinocytes and fibroblasts.[11] It is conceivable that PDI on the surface of keratinocytes could interact with topically applied, disulfide-containing peptides. This interaction could potentially lead to the reduction of the disulfide bond, converting the cyclic peptide back to its linear form. Such a conversion could alter the peptide's permeability and its ability to interact with cell surface receptors. Further research is needed to elucidate the precise role of PDI in the transdermal delivery of disulfide-bridged peptides.

Visualization of Experimental and Logical Workflows

Experimental Workflow for In Vitro Skin Permeation Assay

The following diagram illustrates the key steps involved in a typical in vitro skin permeation study using Franz diffusion cells.

Logical Relationship of Factors Influencing Skin Absorption

The skin absorption of a disulfide-bridged peptide is a multifactorial process. The diagram below illustrates the interplay between the peptide's properties, the skin barrier, and potential cellular interactions.

References

- 1. Peptide Carbocycles: From −SS– to −CC– via a Late-Stage “Snip-and-Stitch” - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. instrips.com [instrips.com]

- 4. pure.ewha.ac.kr [pure.ewha.ac.kr]

- 5. mdpi.com [mdpi.com]

- 6. heraldopenaccess.us [heraldopenaccess.us]

- 7. Quantitative comparison of the relative cell permeability of cyclic and linear peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Combinations of peptides synergistically activate the regenerative capacity of skin cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Frontiers | Novel roles for protein disulphide isomerase in disease states: a double edged sword? [frontiersin.org]

A Technical Guide to the Synthesis and Application of Novel Transdermal Peptides with Disulfide Bridges

For Researchers, Scientists, and Drug Development Professionals

Introduction

The transdermal delivery of therapeutic peptides represents a significant advancement in drug administration, offering a non-invasive alternative that bypasses gastrointestinal degradation and first-pass metabolism.[1][2] However, the formidable barrier of the stratum corneum restricts the passage of most macromolecules, including peptides.[3][4] To overcome this, researchers are designing novel peptides with enhanced skin penetration capabilities. A key strategy in this field is the incorporation of disulfide bridges. These covalent bonds, typically formed between two cysteine residues, impart conformational rigidity, which can enhance receptor selectivity, potency, and stability against proteolytic degradation.[5][6][7] This guide provides an in-depth overview of the design, synthesis, and evaluation of transdermal peptides featuring disulfide bridges, offering detailed protocols and quantitative data for professionals in drug development.

Section 1: Design and Synthesis of Disulfide-Bridged Peptides

The successful creation of a transdermal peptide begins with a robust design and synthesis strategy. This involves selecting an appropriate amino acid sequence, incorporating cysteine residues for cyclization, and employing a reliable synthesis methodology.

Peptide Design Principles

The ideal transdermal peptide possesses a molecular weight under 1000 Da and a balance between lipophilicity and polarity to navigate the complex layers of the skin.[8][9] Many successful designs incorporate sequences known as Skin-Penetrating Peptides (SPPs), which actively facilitate transport across the skin barrier.[10] Computational methods are increasingly used to screen virtual libraries of disulfide-cyclic peptides to identify candidates with high affinity for both the drug cargo and skin components like keratin.[11][12]

Chemical Synthesis: Solid-Phase Peptide Synthesis (SPPS)

The most common method for peptide synthesis is the Fmoc/tBu Solid-Phase Peptide Synthesis (SPPS).[13][14] This process involves the stepwise addition of N-α-Fmoc-protected amino acids to a growing peptide chain anchored to a solid resin support. The use of a solid support simplifies the purification process at each step, as excess reagents can be removed by simple washing and filtration.[15]

The general SPPS workflow is a cyclical process involving deprotection of the N-terminal Fmoc group, activation of the incoming amino acid's carboxyl group, and coupling to form a new peptide bond. This cycle is repeated until the desired linear peptide sequence is assembled.

Strategies for Disulfide Bond Formation

The formation of specific disulfide bridges is critical for the peptide's structure and function.[16] This is typically achieved by using orthogonal protecting groups for the cysteine residues that will form the bridge. These protecting groups can be removed selectively without disturbing other protecting groups on the peptide chain.[17][18]

Common Cysteine Protecting Groups:

-

Trityl (Trt): Acid-labile, removed during final cleavage with TFA.

-

Acetamidomethyl (Acm): Stable to TFA, removed by iodine, enabling on-resin cyclization before cleavage.[18]

-

4-methoxytrityl (Mmt): Highly acid-labile, can be removed on-resin with dilute acid.[16]

The disulfide bond can be formed either while the peptide is still attached to the resin ("on-resin cyclization") or after it has been cleaved into solution ("solution-phase cyclization"). On-resin cyclization is often preferred as the pseudo-dilution effect of the resin support minimizes the formation of intermolecular dimers.[13][15] Oxidation is commonly achieved using reagents like iodine, potassium ferricyanide, or exposure to air/DMSO.[19]

Section 2: Mechanisms of Transdermal Penetration

Understanding how peptides traverse the skin is crucial for designing effective delivery systems. The skin's outermost layer, the stratum corneum (SC), is a lipid-rich matrix of dead cells (corneocytes) that serves as the primary barrier.[1]

Molecules can cross the skin via three main routes:

-

The Intercellular Pathway: Weaving through the lipid matrix between corneocytes. This is the primary route for most small, uncharged molecules.[4][20]

-

The Transcellular Pathway: Passing directly through the corneocytes, which requires partitioning across multiple lipid and aqueous layers.[20][21]

-

The Transappendageal Pathway: Bypassing the stratum corneum via hair follicles and sweat glands. This route is significant for large polar molecules and ions.[20]

SPPs are thought to enhance penetration by interacting with skin components. Some SPPs bind to keratin within the corneocytes, increasing the local concentration of the peptide and its cargo and facilitating transcellular transport.[10][11] Others may transiently disrupt the organization of the lipid matrix, enhancing intercellular permeability.[22] Certain peptides, like Transdermal Peptide Disulfide (TD-1), have been shown to interact with the Na+/K+-ATPase beta-subunit on skin cells, which may trigger changes in epidermal structure that facilitate drug delivery.[23]

Section 3: Performance and Stability of Transdermal Peptides

The efficacy of a transdermal peptide is measured by its ability to permeate the skin and its stability in biological environments. Disulfide bonds significantly contribute to stability by constraining the peptide into a less flexible conformation, making it more resistant to degradation.[6][7]

Quantitative Permeability Data

The following table summarizes permeability data for several disulfide-bridged peptides from published studies. Note that direct comparison is challenging due to variations in experimental models, cargo molecules, and analytical methods.

| Peptide Sequence/Name | Disulfide Bridge | Model Cargo | In Vitro Model | Permeation Enhancement | Reference |

| ACNAHQARSTCG | Cys2-Cys11 (Intramolecular) | Cyclosporine A (CsA) | Porcine Skin | Significantly higher delivery than heptameric SPPs | [11][12] |

| TD-1 (ACSSSPSKHCG) | Cys2-Cys10 (Intramolecular) | Various Macromolecules | Not Specified | Enhances transdermal delivery | [23] |

| RGD-GHK | None (Linear control has no bridge) | GHK peptide itself | Porcine Skin | ~10-fold increase in receptor fluid concentration vs. GHK alone | [24][25] |

Stability Data

Disulfide bonds are crucial for maintaining the structural integrity of peptides. However, they can be susceptible to degradation, particularly at neutral to basic pH or in the presence of reducing agents.[6][26]

| Peptide | Condition | Observation | Reference |

| cyclo(1,4)-Cys-Gly-Phe-Cys-Gly-OH | pH 1.0 - 11.0, 70°C | Optimal stability around pH 3.0. Degradation at the disulfide bond increases significantly at neutral and basic pH. | [6][26] |

| Antibody-Drug Conjugates | In vivo (Circulation) vs. Intracellular | Sterically hindered disulfide bonds show increased stability in circulation but can still be reduced in the high-glutathione environment inside a cell. | [27] |

Section 4: Key Experimental Protocols

This section provides standardized protocols for the synthesis and evaluation of disulfide-bridged transdermal peptides.

Protocol 1: Solid-Phase Peptide Synthesis (Fmoc Strategy)

Objective: To synthesize a linear peptide on a solid support.

Materials:

-

Rink Amide resin

-

Fmoc-protected amino acids

-

Coupling reagents: HCTU (or HBTU/HOBt)

-

Activation base: N,N-Diisopropylethylamine (DIEA)

-

Deprotection solution: 20% (v/v) piperidine in Dimethylformamide (DMF)

-

Solvents: DMF, Dichloromethane (DCM)

-

SPPS reaction vessel

Methodology:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in the reaction vessel.[28]

-

First Amino Acid Coupling:

-

Remove the Fmoc group from the resin by treating with 20% piperidine in DMF for 20 minutes.

-

Wash the resin thoroughly with DMF.

-

Activate the first Fmoc-protected amino acid (5 equivalents) with HCTU (4.9 eq) and DIEA (10 eq) in DMF.

-

Add the activated amino acid solution to the resin and couple for 1-2 hours.

-

Wash the resin with DMF and DCM and perform a Kaiser test to confirm complete coupling.

-

-

Chain Elongation:

-

Repeat the deprotection, washing, and coupling steps for each subsequent amino acid in the sequence.[13]

-

-

Final Deprotection: After the final amino acid is coupled, remove the terminal Fmoc group with 20% piperidine in DMF.

-

Washing and Drying: Wash the final peptide-resin extensively with DMF, followed by DCM. Dry the resin under vacuum.

Protocol 2: On-Resin Disulfide Bridge Formation (Iodine Oxidation)

Objective: To form an intramolecular disulfide bridge on the resin-bound peptide using Acm-protected cysteines.

Materials:

-

Peptide-resin with two Cys(Acm) residues

-

Oxidation Solution: Iodine (I₂) in DMF (e.g., 10 eq I₂ relative to peptide)

-

Washing Solution: 1% (w/v) sodium ascorbate in DMF, DMF, DCM

Methodology:

-

Peptide-Resin Preparation: Ensure the linear peptide with Cys(Acm) residues is synthesized and the N-terminal Fmoc is removed.

-

Oxidation:

-

Swell the peptide-resin in DMF.

-

Add the iodine/DMF solution to the resin and mix gently for 1-2 hours at room temperature. The solution will turn dark brown.

-

-

Quenching and Washing:

-

Filter the iodine solution.

-

Wash the resin with DMF until the filtrate is colorless.

-

Wash the resin with the 1% sodium ascorbate solution to quench any remaining iodine, followed by washes with DMF and DCM.[16]

-

-

Cleavage and Deprotection:

-

Cleave the now-cyclic peptide from the resin using a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS) for 2-3 hours.[29]

-

Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize.

-

Protocol 3: In Vitro Skin Permeation Assay

Objective: To quantify the transport of the peptide across a skin sample.

Materials:

-

Franz diffusion cells

-

Excised skin (e.g., porcine ear skin, human cadaver skin)

-

Receptor solution: Phosphate-buffered saline (PBS), pH 7.4

-

Synthesized peptide formulation

-

HPLC system for analysis

Methodology:

-

Skin Preparation: Thaw and cut the excised skin to the appropriate size. Mount the skin between the donor and receptor compartments of the Franz diffusion cell, with the stratum corneum facing the donor compartment.[30]

-

Cell Assembly: Fill the receptor compartment with pre-warmed (37°C) PBS, ensuring no air bubbles are trapped beneath the skin. Allow the system to equilibrate.

-

Peptide Application: Apply a known amount of the peptide formulation to the skin surface in the donor compartment.

-

Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 24 hours), withdraw an aliquot from the receptor compartment and replace it with an equal volume of fresh, pre-warmed PBS.[30]

-

Analysis: Analyze the collected samples using a validated RP-HPLC method to determine the concentration of the permeated peptide.

-

Data Calculation: Calculate the cumulative amount of peptide permeated per unit area over time and determine the steady-state flux (Jss) and permeability coefficient (Kp).

Protocol 4: Peptide Characterization by RP-HPLC and Mass Spectrometry

Objective: To confirm the purity and identity of the synthesized peptide.

Materials:

-

Reversed-Phase HPLC (RP-HPLC) system with a C18 column

-

Mass Spectrometer (e.g., ESI-MS)

-

Solvents: Solvent A (e.g., 0.1% TFA in water), Solvent B (e.g., 0.1% TFA in acetonitrile)

Methodology:

-

Purity Analysis (HPLC):

-

Dissolve a small amount of the lyophilized peptide in a suitable solvent.

-

Inject the sample onto the C18 column.

-

Elute the peptide using a linear gradient of Solvent B (e.g., 5% to 95% over 30 minutes).

-

Monitor the elution profile with a UV detector (typically at 214 nm and 280 nm).

-

Purity is determined by integrating the area of the main peptide peak relative to the total peak area.[31]

-

-

Identity Confirmation (MS):

-

Introduce the sample into the mass spectrometer, often coupled directly to the HPLC outlet (LC-MS).

-

Acquire the mass spectrum of the main elution peak.

-

Compare the observed molecular weight with the theoretical calculated molecular weight of the desired disulfide-bridged peptide to confirm its identity.[32] For cyclic peptides, the observed mass will be 2 Da less than its linear precursor due to the formation of the disulfide bond.

-

Conclusion

The strategic incorporation of disulfide bridges is a powerful tool in the development of novel transdermal peptides. By providing conformational stability, these bonds enhance resistance to degradation and can lock the peptide into a bioactive shape, ultimately improving its therapeutic potential. The combination of rational computational design, optimized solid-phase synthesis with orthogonal protection schemes, and rigorous in vitro evaluation forms a comprehensive framework for advancing these promising molecules from the laboratory to clinical applications. Future research will likely focus on developing more sophisticated cyclization strategies and exploring new SPP sequences to further unlock the potential of transdermal peptide delivery.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Transdermal Delivery of Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Transcending the skin barrier to deliver peptides and proteins using active technologies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Transdermal Drug Delivery: Innovative Pharmaceutical Developments Based on Disruption of the Barrier Properties of the stratum corneum - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Disulfide bond formation in peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and chemical stability of a disulfide bond in a model cyclic pentapeptide: cyclo(1,4)-Cys-Gly-Phe-Cys-Gly-OH - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. research.monash.edu [research.monash.edu]

- 8. Strategies for transportation of peptides across the skin for treatment of multiple diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Recent advances in microneedles-mediated transdermal delivery of protein and peptide drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. De Novo Design of Skin-Penetrating Peptides for Enhanced Transdermal Delivery of Peptide Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Peptide synthesis - Wikipedia [en.wikipedia.org]

- 14. Frontiers | Editorial: Chemical Design and Biomedical Applications of Disulfide-rich Peptides: Challenges and Opportunities [frontiersin.org]

- 15. Editorial: Chemical Design and Biomedical Applications of Disulfide-rich Peptides: Challenges and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 16. biotage.com [biotage.com]

- 17. Disulfide bond formation in peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. General synthetic strategy for regioselective ultrafast formation of disulfide bonds in peptides and proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Enhancement strategies for transdermal drug delivery systems: current trends and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Transdermal Drug Delivery Systems: A Focused Review of the Physical Methods of Permeation Enhancement - PMC [pmc.ncbi.nlm.nih.gov]

- 22. crimsonpublishers.com [crimsonpublishers.com]

- 23. medchemexpress.com [medchemexpress.com]

- 24. Frontiers | Role of peptide–cell surface interactions in cosmetic peptide application [frontiersin.org]

- 25. Role of peptide–cell surface interactions in cosmetic peptide application - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. Decoupling stability and release in disulfide bonds with antibody-small molecule conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 28. chem.uci.edu [chem.uci.edu]

- 29. Peptide Synthesis [bio-protocol.org]

- 30. mdpi.com [mdpi.com]

- 31. pubcompare.ai [pubcompare.ai]

- 32. Peptide Characterisation Supporting Peptide Drug Development [intertek.com]

early-stage research on transdermal peptide disulfide

An In-depth Technical Guide to Early-Stage Research on Transdermal Delivery of Disulfide-Rich Peptides

Introduction

The transdermal delivery of therapeutic peptides presents a promising alternative to parenteral administration, offering the potential for non-invasive, self-administered, and controlled-release therapies that can improve patient compliance.[1][2] However, the formidable barrier of the skin, primarily the stratum corneum, significantly restricts the passage of macromolecules like peptides, which are often large, hydrophilic, and susceptible to enzymatic degradation.[3] Disulfide-rich peptides, characterized by their compact, constrained structures stabilized by multiple disulfide bonds, have emerged as a compelling class of molecules for overcoming these challenges.[4][5]

The disulfide bridges are critical in maintaining the native structure and stability of many peptides and proteins.[5][6] The introduction of disulfide bonds, whether naturally occurring or artificially engineered, can enhance biological activity, specificity, and stability against thermal and enzymatic degradation.[4][6] This inherent stability makes disulfide-rich peptides attractive scaffolds in drug design, particularly for transdermal applications where resistance to skin-resident proteases is crucial for therapeutic efficacy.[4][7] This guide provides a comprehensive overview of the core principles, experimental methodologies, and key data in the early-stage research of transdermal delivery for disulfide-rich peptides.

Challenges and Strategies in Transdermal Peptide Delivery

The primary obstacle to transdermal peptide delivery is the stratum corneum, the outermost layer of the epidermis, which is composed of corneocytes embedded in a lipid matrix.[8] This lipophilic barrier effectively prevents the passive diffusion of most peptides. Key challenges include:

-

Low Permeability: The large molecular weight and hydrophilic nature of most peptides hinder their ability to partition into and diffuse across the lipid-rich stratum corneum.[3]

-

Enzymatic Degradation: The skin contains various proteolytic enzymes that can degrade peptides, reducing their bioavailability.[7]

-

Low Stability: Peptides can be chemically and physically unstable in formulation, leading to aggregation or loss of activity.[9]

To address these challenges, a variety of enhancement strategies have been developed, which can be broadly categorized as follows:

-

Chemical Enhancers: These compounds, such as fatty acids, surfactants, and solvents, reversibly disrupt the ordered structure of the stratum corneum lipids, thereby increasing skin permeability.[7][10]

-

Physical Enhancement: Techniques like iontophoresis (application of a low-level electrical current), sonophoresis (use of ultrasound), and microneedles create transient pores in the skin, facilitating peptide transport.[3][11][12][13]

-

Formulation Strategies: Encapsulating peptides in nanocarriers such as liposomes, niosomes, transfersomes, and microemulsions can protect them from degradation and improve their penetration into the skin.[14][15][16]

-

Peptide Modification: Chemical modification of peptides, such as conjugation with lipophilic moieties to create more skin-permeable prodrugs, is a viable strategy.[11][15] The inherent stability of disulfide-rich peptides makes them particularly suitable for withstanding the conditions of transdermal delivery.[4]

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on transdermal peptide delivery, providing a comparative overview of different formulation strategies and their outcomes.

Table 1: Physicochemical Properties of Peptide Formulations

| Formulation Type | Peptide/Drug | Carrier Composition | Particle Size (nm) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Reference |

| Transfersomes | Model Peptide | Phospholipon® 90G:Tween® 80 (80:20) | 147 ± 1.93 | -37.2 ± 2.19 | Not Reported | [16] |

| Liposomes | Interferon Alpha | Not Specified | Not Reported | Not Reported | Not Reported | [15] |

| Microemulsion | Desmopressin | Water-in-oil | Not Reported | Not Reported | Not Reported | [15] |

Table 2: In Vitro Skin Permeation Enhancement Data

| Peptide/Drug | Enhancement Strategy | Skin Model | Fold Increase in Permeation | Key Findings | Reference |

| Fluorescein | Magainin Peptide (Biochemical Enhancer) | Not Specified | 35 | Electrostatic interactions between the peptide and the drug mediate transport. | [17] |

| Granisetron | Magainin Peptide + NLS Surfactant | Not Specified | 59-92 | Enhancement is pH-dependent, suggesting a role for electrostatic forces. | [17] |

| Salicylic Acid | Ion-Pair Formation | Excised Human Epidermis | ~5 | Neutralizing the charge of the drug enhances its partitioning into the stratum corneum. | [8][10] |

| Interferon Alpha | Lipophilic Conjugation (Lauric Acid) | Human Skin | 5.25 | Increased lipophilicity improves cutaneous absorption. | [15] |

| Cyclosporine A | Skin-Penetrating Peptides (SPPs) | Not Specified | ~10 | SPPs with affinity for both keratin and the drug enhance delivery. | [18][19] |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of research findings. This section provides protocols for key experiments in the early-stage research of transdermal peptide disulfide delivery.

Solid-Phase Peptide Synthesis (SPPS) and Disulfide Bond Formation

This protocol outlines the general steps for synthesizing a peptide and forming intramolecular disulfide bonds.

Materials:

-

Fmoc-protected amino acids

-

Rink Amide resin

-

N,N-Dimethylformamide (DMF)

-

Piperidine solution (20% in DMF)

-

Coupling reagents (e.g., HBTU, HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Trifluoroacetic acid (TFA) cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5)

-

Purification system (e.g., RP-HPLC)

-

Mass spectrometer

Protocol:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes.

-

Washing: Wash the resin thoroughly with DMF.

-

Amino Acid Coupling: Activate the desired Fmoc-amino acid with HBTU/HOBt and DIPEA in DMF and add it to the resin. Allow the coupling reaction to proceed for 1-2 hours.

-

Washing: Wash the resin with DMF.

-

Repeat: Repeat steps 2-5 for each amino acid in the peptide sequence.

-

Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups by treating with the TFA cocktail for 2-3 hours.

-

Precipitation and Lyophilization: Precipitate the crude peptide in cold diethyl ether, centrifuge to collect the peptide, and lyophilize.

-

Purification: Purify the linear peptide using RP-HPLC.

-

Disulfide Bond Formation: Dissolve the purified linear peptide in an aqueous buffer. Add an oxidizing agent to facilitate the formation of disulfide bonds. The reaction is typically performed at a low peptide concentration (0.01-0.1 mM) to favor intramolecular cyclization.[20]

-

Final Purification and Characterization: Purify the cyclized peptide by RP-HPLC and confirm its identity and purity by mass spectrometry.

In Vitro Permeation Test (IVPT) using Franz Diffusion Cells

This protocol describes the methodology for assessing the transdermal permeation of a peptide formulation using ex vivo skin mounted in Franz diffusion cells.[21][22][23][24]

Materials:

-

Franz diffusion cells

-

Dermatome

-

Receptor solution (e.g., Phosphate Buffered Saline (PBS), pH 7.4)[21]

-

Test peptide formulation

-

Analytical instrumentation (e.g., HPLC, ELISA) for quantification[21]

Protocol:

-

Skin Preparation: Thaw frozen excised skin and remove any subcutaneous fat. Cut the skin to an appropriate thickness (e.g., 500-750 µm) using a dermatome.[24][27]

-

Skin Integrity Test: Assess the integrity of the skin sections by measuring transepidermal water loss (TEWL) or electrical resistance. Only use skin sections that meet the acceptance criteria.[23][27]

-

Cell Assembly: Mount the prepared skin section between the donor and receptor chambers of the Franz diffusion cell, with the stratum corneum facing the donor chamber.

-

Receptor Chamber Filling: Fill the receptor chamber with pre-warmed (32-37°C) receptor solution, ensuring no air bubbles are trapped beneath the skin.[21][27] The receptor solution is continuously stirred.

-

Equilibration: Allow the system to equilibrate for at least 30 minutes.

-

Formulation Application: Apply a finite dose of the test peptide formulation to the skin surface in the donor chamber.

-

Sampling: At predetermined time intervals (e.g., 0, 2, 4, 6, 8, 12, 24 hours), collect samples from the receptor solution.[27] Replace the collected volume with fresh, pre-warmed receptor solution to maintain a constant volume.[21]

-

Sample Analysis: Quantify the concentration of the peptide in the collected samples using a validated analytical method such as HPLC or ELISA.[21]

-

Data Analysis: Calculate the cumulative amount of peptide permeated per unit area over time and determine the steady-state flux (Jss).

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key concepts and workflows in the transdermal delivery of disulfide-rich peptides.

Caption: Challenges and strategies in transdermal peptide delivery.

Caption: Experimental workflow for In Vitro Permeation Testing (IVPT).

Caption: The role of disulfide bonds in enhancing peptide properties.

Conclusion

The transdermal delivery of disulfide-rich peptides represents a vibrant and promising area of pharmaceutical research. The inherent stability conferred by the disulfide scaffold makes these peptides particularly well-suited to overcoming the enzymatic and chemical stability challenges associated with skin delivery.[4] Early-stage research is critical for identifying lead candidates and optimizing delivery systems. A systematic approach, combining rational peptide design, robust formulation development, and rigorous in vitro testing, is essential for success. The methodologies and data presented in this guide provide a foundational framework for researchers, scientists, and drug development professionals to advance the development of novel transdermal peptide therapeutics. Future innovations in enhancement technologies and a deeper understanding of skin biology will continue to drive progress in this exciting field.[28]

References

- 1. Challenges and Strategies for Topical and Transdermal Delivery of Bioactive Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benthamdirect.com [benthamdirect.com]

- 3. Recent advances in microneedles-mediated transdermal delivery of protein and peptide drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Native and Engineered Cyclic Disulfide-Rich Peptides as Drug Leads - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Disulfide bond formation in peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Transdermal Delivery of Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scispace.com [scispace.com]

- 9. kinampark.com [kinampark.com]

- 10. pharmatutor.org [pharmatutor.org]

- 11. tandfonline.com [tandfonline.com]

- 12. Enhancement strategies for transdermal drug delivery systems: current trends and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Challenges and Strategies for Topical and Transdermal Delivery of Bioactive Peptides. | Semantic Scholar [semanticscholar.org]

- 15. austinpublishinggroup.com [austinpublishinggroup.com]

- 16. jurnal.unpad.ac.id [jurnal.unpad.ac.id]

- 17. Biochemical enhancement of transdermal delivery with magainin peptide: Modification of electrostatic interactions by changing pH - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. De Novo Design of Skin-Penetrating Peptides for Enhanced Transdermal Delivery of Peptide Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. In Vitro Penetration Testing for Proteins & Peptides Formulation - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]

- 22. permegear.com [permegear.com]

- 23. mdpi.com [mdpi.com]

- 24. researchgate.net [researchgate.net]

- 25. researchgate.net [researchgate.net]

- 26. Skin models for the testing of transdermal drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Application of In Vitro Permeation Test (IVPT) for the Development of Transdermal and Topical Drugs - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 28. tandfonline.com [tandfonline.com]

Technical Guide: Characterization of Physicochemical Properties of Transdermal Peptides with Disulfide Bonds

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Peptides represent a promising class of therapeutics for dermatological applications due to their high specificity and potency. However, their delivery across the skin barrier is a significant challenge, often limited by their inherent physicochemical properties. Disulfide bonds are critical covalent linkages that confer structural stability to many peptides, influencing their conformation, resistance to degradation, and ultimately their ability to permeate the skin.[1][2][3] A thorough characterization of these properties is paramount for the rational design and development of effective transdermal peptide-based drugs. This guide provides an in-depth overview of the core physicochemical properties of disulfide-containing peptides and the key experimental protocols for their evaluation.

Core Physicochemical Properties and the Influence of Disulfide Bonds

The transdermal delivery of a peptide is governed by a complex interplay of its physicochemical characteristics. Disulfide bonds play a crucial role by constraining the peptide's structure, which can significantly impact these properties.[3]

-

Molecular Weight (MW): A primary determinant for passive diffusion across the stratum corneum. While peptides are larger than typical small molecule drugs, the conformational constraints imposed by disulfide bonds can lead to a more compact structure, potentially influencing permeability.

-

Lipophilicity (LogP): The balance between hydrophilicity and lipophilicity is critical for partitioning into and out of the lipid-rich stratum corneum. Disulfide bonds can affect the exposure of hydrophobic or hydrophilic residues, thereby modulating the overall lipophilicity.[4]

-

Charge (Isoelectric Point, pI): The net charge of a peptide at physiological pH influences its interaction with the negatively charged skin surface and its solubility. The pI is determined by the amino acid composition.

-

Conformational Stability: Disulfide bonds are key to maintaining a defined three-dimensional structure (e.g., α-helices, β-sheets).[1][5] This stable conformation is crucial for biological activity and can prevent proteolytic degradation in the skin.

Table 1: Summary of Key Physicochemical Properties for Transdermal Peptides

| Property | Description | Typical Range/Consideration | Relevance to Transdermal Delivery & Disulfide Bonds |

| Molecular Weight (MW) | Mass of the peptide molecule. | Generally < 1000 Da for better permeation. | Lower MW is favorable. Disulfide bonds create a more compact structure but do not alter the mass. |

| Lipophilicity (LogP) | Partition coefficient between an organic and aqueous phase. | Optimal LogP is typically between 1 and 3. | Influences partitioning into the stratum corneum. Disulfide bonds can alter surface residue exposure, affecting LogP. |

| Isoelectric Point (pI) | pH at which the peptide has no net electrical charge. | Varies based on amino acid composition. | Affects solubility and interaction with skin. A slightly cationic nature can enhance penetration. |

| Hydrogen Bonding | Number of hydrogen bond donors and acceptors. | Fewer H-bonds are generally preferred. | High numbers increase hydrophilicity, hindering passage through the lipid barrier. |

| Conformational Structure | Secondary structure (α-helix, β-sheet) and tertiary structure. | Defined by amino acid sequence and disulfide bonds. | Disulfide bonds provide significant conformational stability, protecting against degradation and influencing receptor binding.[1] |

| Solubility | The ability to dissolve in aqueous and organic solvents. | Must be soluble in the vehicle for formulation. | Crucial for formulation and release from the vehicle. |

| Stability | Resistance to chemical and enzymatic degradation. | High stability is required for shelf-life and efficacy. | Disulfide bonds significantly increase stability by restricting conformational flexibility, making the peptide less susceptible to proteases.[2] |

Experimental Protocols for Physicochemical Characterization

A multi-faceted approach is required to characterize peptides for transdermal delivery. The following sections detail standard experimental methodologies.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Purpose: To assess the purity, stability, and relative hydrophobicity of the peptide. RP-HPLC separates molecules based on their hydrophobic interactions with the stationary phase.[6][7]

Detailed Methodology:

-

System Preparation: The HPLC system is equipped with a C18 column, a UV detector, and a gradient pump system.[7]

-

Mobile Phase Preparation:

-

Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.

-

Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in acetonitrile. TFA is used as an ion-pairing agent to improve peak shape.[8]

-

-

Sample Preparation: The peptide is dissolved in Mobile Phase A or a suitable buffer at a known concentration (e.g., 1 mg/mL).

-

Chromatographic Run:

-

The column is equilibrated with a low percentage of Mobile Phase B (e.g., 5%).

-

The sample is injected.

-

A linear gradient of increasing Mobile Phase B is applied over a defined period (e.g., 5% to 60% B over 30 minutes).[8] This shallow gradient is typical for peptide analysis.

-

The elution of the peptide is monitored by UV absorbance, typically at 220 nm.[9]

-

-

Data Analysis: The retention time is used as an indicator of relative hydrophobicity (longer retention implies greater hydrophobicity). The peak area is used to calculate the purity of the peptide sample.

Visualization of RP-HPLC Workflow:

References

- 1. From Stability to Function: The Importance of Disulfide Bonds in Proteins - MetwareBio [metwarebio.com]

- 2. researchgate.net [researchgate.net]

- 3. research.monash.edu [research.monash.edu]

- 4. Role of Disulphide Bonds in Membrane Partitioning of a Viral Peptide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CD-Based Peptide Secondary Structure Analysis - Creative Proteomics [creative-proteomics.com]

- 6. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. HPLC Tech Tip: Approach to Peptide Analysis | Phenomenex [phenomenex.com]

- 9. biorxiv.org [biorxiv.org]

Navigating the Cutaneous Maze: A Technical Guide to the Conformational Stability of Disulfide-Rich Peptides for Skin Delivery

For Researchers, Scientists, and Drug Development Professionals

The topical delivery of therapeutic peptides presents a significant opportunity in dermatology and cosmetology. However, the formidable barrier of the stratum corneum and the enzymatic environment of the skin pose substantial challenges to peptide stability and bioavailability. Disulfide-rich peptides (DRPs), with their inherently constrained and stable structures, offer a promising solution. This technical guide delves into the core principles of conformational stability of DRPs for skin delivery, providing quantitative data, detailed experimental protocols, and visual representations of key biological pathways and experimental workflows.

The Critical Role of Conformational Stability in Skin Penetration

The efficacy of a topically applied peptide is intrinsically linked to its ability to remain in its bioactive conformation as it traverses the skin layers. Disulfide bonds play a pivotal role in maintaining the tertiary structure of peptides, rendering them more resistant to enzymatic degradation by skin proteases and the denaturing conditions of the skin microenvironment.[1] This enhanced stability is a key determinant of a peptide's ability to reach its target in the epidermis or dermis and exert its therapeutic effect.

Cyclic disulfide-rich peptides, such as cyclotides and certain conotoxins, exhibit exceptional stability due to their head-to-tail cyclized backbone and intricate network of disulfide bonds.[2][3][4] This "cyclic cystine knot" motif confers a high degree of rigidity, protecting the peptide from thermal, chemical, and enzymatic degradation.[1][3]

Quantitative Assessment of Disulfide-Rich Peptide Stability

Evaluating the stability of DRPs in skin-relevant models is crucial for predicting their in vivo performance. The following tables summarize key stability data for representative DRPs from the scientific literature.

Table 1: Serum Stability of Disulfide-Rich Peptides

| Peptide | Peptide Class | Modification | Stability Metric (Half-life or % Intact) | Experimental Conditions | Reference |

| α-Conotoxin TxID | Conotoxin | Cyclic (GGAAGG linker) | ~50% intact after 24 hours | Human serum | [5] |

| α-Conotoxin MII | Conotoxin | Cyclic (6 or 7 amino acid linker) | Improved stability vs. linear | Human plasma | [6] |

| Myelin Oligodendrocyte Glycoprotein (MOG) epitope | Linear Peptide | Grafted onto Kalata B1 | Resistant to degradation (>24 hours) | Human serum | [7] |

| SFTI-1 Variants | Sunflower Trypsin Inhibitor | Amino acid substitutions | High stability | Human serum | [8] |

| cCTX-Cy5.5 | Chlorotoxin | Engineered cyclic variant | 90% intact after 24 hours | Human plasma | [9] |

Table 2: Stability of Kalata B1 and its Analogs under Various Conditions

| Peptide | Condition | Stability Outcome | Reference |

| Kalata B1 | 6 M Guanidine Hydrochloride (GdHCl) | No unfolding | [10] |

| Kalata B1 | 8 M Urea | No unfolding | [10] |

| Kalata B1 | Approaching boiling temperature | Thermally stable | [10] |

| Kalata B1 | Acidic conditions | Stable | [10] |

| Kalata B1 | Incubation with trypsin, endoproteinase Glu-C, thermolysin | No enzymatic digestion of native form | [10] |

| Acyclic Kalata B1 permutant | 6 M GdHCl | No unfolding | [10] |

| Two-disulfide Kalata B1 derivative | 6 M GdHCl | Less stable than native form | [10] |

Key Experimental Protocols for Stability Assessment

Accurate assessment of peptide stability requires robust and well-defined experimental protocols. The following sections detail methodologies for key experiments.

High-Performance Liquid Chromatography (HPLC) for Stability Analysis

HPLC is a cornerstone technique for quantifying the degradation of peptides over time.

Objective: To determine the percentage of intact peptide remaining after incubation in a relevant biological matrix (e.g., human skin homogenate, serum).

Methodology:

-

Sample Preparation:

-

Prepare a stock solution of the disulfide-rich peptide in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Incubate the peptide at a final concentration of 10-100 µM in the chosen biological matrix (e.g., human serum, human skin homogenate) at 37°C.

-

At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), take aliquots of the incubation mixture.

-

To stop enzymatic degradation, immediately add a quenching solution (e.g., 10% trifluoroacetic acid or acetonitrile).

-

Centrifuge the samples to precipitate proteins and collect the supernatant for analysis.

-

-

HPLC Analysis:

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm).

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

Gradient: A linear gradient from 5% to 60% Mobile Phase B over 30 minutes is a typical starting point, but should be optimized for the specific peptide.[11]

-

Flow Rate: 1 mL/min.

-

Detection: UV absorbance at 214 nm or 280 nm.

-

Data Analysis: Integrate the peak area of the intact peptide at each time point. Calculate the percentage of peptide remaining relative to the time zero sample.

-

Mass Spectrometry for Disulfide Bond Mapping and Degradation Product Identification

Mass spectrometry is indispensable for confirming the correct disulfide connectivity and identifying degradation products.

Objective: To verify the disulfide bond pattern and identify cleavage sites in the peptide backbone.

Methodology:

-

Sample Preparation (for disulfide mapping):

-

Denature the peptide using urea.

-

For comparison, prepare a reduced and alkylated sample by treating with dithiothreitol (DTT) followed by iodoacetamide.

-

Digest the non-reduced and reduced/alkylated samples with a specific protease (e.g., trypsin, chymotrypsin).

-

-

LC-MS/MS Analysis:

-

Separate the peptide fragments using a nano-LC system coupled to a high-resolution mass spectrometer (e.g., Orbitrap or TOF).

-

Acquire data in an information-dependent acquisition (IDA) mode, where MS scans are followed by MS/MS scans of the most abundant precursor ions.

-

-

Data Analysis:

-

Use specialized software (e.g., pLink, Proteome Discoverer) to identify disulfide-linked peptides.

-

Compare the mass spectra of the non-reduced and reduced samples. The disappearance of a peak in the reduced sample corresponding to the mass of two linked peptides indicates a disulfide bond.

-

Analyze the MS/MS fragmentation data to confirm the sequence of the linked peptides.

-

Circular Dichroism (CD) Spectroscopy for Conformational Analysis

CD spectroscopy is a powerful technique for assessing the secondary structure and conformational stability of peptides.

Objective: To determine the secondary structure content (α-helix, β-sheet, random coil) and monitor conformational changes in response to environmental stressors.

Methodology:

-

Sample Preparation:

-

Dissolve the peptide in a suitable buffer (e.g., 10 mM sodium phosphate, pH 7.0) to a concentration of approximately 0.1-0.2 mg/mL. The buffer should have low absorbance in the far-UV region.

-

Ensure the sample is free of aggregates by centrifugation or filtration.

-

-

CD Measurement:

-

Use a quartz cuvette with a path length of 0.1 cm.

-

Record CD spectra in the far-UV region (typically 190-260 nm) at a controlled temperature (e.g., 25°C).

-

To assess thermal stability, record spectra at increasing temperatures (e.g., from 25°C to 95°C).

-

To assess chemical stability, record spectra in the presence of denaturants (e.g., urea, guanidine hydrochloride).

-

-

Data Analysis:

-

Convert the raw CD signal to mean residue ellipticity [θ].

-

Deconvolute the spectra using algorithms such as CONTIN, CDSSTR, or SELCON3 to estimate the percentage of α-helix, β-sheet, and random coil structures.

-

Plot the change in ellipticity at a specific wavelength (e.g., 222 nm for α-helical peptides) as a function of temperature or denaturant concentration to determine the melting temperature (Tm) or the midpoint of denaturation (Cm), respectively.

-

Visualizing the Path to Delivery: Signaling Pathways and Experimental Workflows

Understanding the cellular mechanisms involved in peptide uptake and the logical flow of stability experiments is crucial. The following diagrams, generated using the DOT language, visualize these complex relationships.

Signaling Pathways in Skin

Certain peptides exert their effects by modulating intracellular signaling cascades.

Caption: TGF-β signaling pathway in skin cells.

Caption: Protein Kinase C (PKC) signaling pathway activated by signal peptides.

Experimental Workflow for Stability and Skin Penetration

A logical workflow is essential for systematically evaluating DRPs for skin delivery.

References

- 1. Disulfide-constrained peptide scaffolds enable a robust peptide-therapeutic discovery platform - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cyclotides: Overview and biotechnological applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Potential of the Cyclotide Scaffold for Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cyclotides, a versatile ultrastable micro-protein scaffold for biotechnological applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Effects of Cyclization on Activity and Stability of α-Conotoxin TxIB - PMC [pmc.ncbi.nlm.nih.gov]

- 7. lifetein.com [lifetein.com]

- 8. Iterative Optimization of the Cyclic Peptide SFTI-1 Yields Potent Inhibitors of Neutrophil Proteinase 3 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Native and Engineered Cyclic Disulfide-Rich Peptides as Drug Leads - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Thermal, chemical, and enzymatic stability of the cyclotide kalata B1: the importance of the cyclic cystine knot - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Defining the membrane disruption mechanism of kalata B1 via coarse-grained molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Transdermal Delivery of Cyclic Peptides Versus Linear Disulfide-Constrained Peptides

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The transdermal delivery of therapeutic peptides offers a non-invasive alternative to parenteral administration, bypassing first-pass metabolism and enabling controlled release. However, the formidable barrier of the stratum corneum presents a significant challenge to the penetration of these large, often hydrophilic molecules. This technical guide provides an in-depth comparison of two promising classes of peptides for transdermal delivery: cyclic peptides and linear disulfide-constrained peptides.

Cyclic peptides, characterized by a covalently linked backbone, generally exhibit enhanced proteolytic stability and a more rigid conformation compared to their linear counterparts. This conformational rigidity can shield the peptide from enzymatic degradation and may facilitate passive diffusion across the lipid-rich stratum corneum. Linear disulfide-constrained peptides, while possessing a degree of conformational restriction through one or more disulfide bonds, retain more flexibility than fully cyclic structures.

This guide will delve into the quantitative aspects of their skin permeation, present detailed experimental protocols for their evaluation, and visualize the key mechanisms and pathways governing their journey through the skin.

Comparative Analysis of Transdermal Delivery

While direct comparative studies on the transdermal flux of a single peptide sequence in both its cyclic and linear disulfide-constrained forms are limited in publicly available literature, existing research provides valuable insights into their relative permeabilities in biological systems. Cyclization is generally considered to enhance stability and may improve skin permeation.[1]

Quantitative Data on Peptide Permeability

The following table summarizes available quantitative data that, while not exclusively focused on transdermal delivery, offers a comparative perspective on the permeability of cyclic versus linear peptides.

| Peptide Type | Peptide Sequence/Description | Permeability Metric | Value | Key Findings | Reference |

| Cyclic Decapeptide | Not specified | Relative Rate of transport into Cells from a Kidney cell line (RRCK) | 5.4 x 10⁻⁶ cm s⁻¹ | The cyclic decapeptide showed significantly higher cell permeability compared to its acyclic counterpart, despite similar lipophilicity. | [1] |

| Acyclic Decapeptide | Not specified | Relative Rate of transport into Cells from a Kidney cell line (RRCK) | 0.6 x 10⁻⁶ cm s⁻¹ | The linear version of the peptide had markedly lower permeability, highlighting the impact of cyclization. | [1] |

Note: The RRCK values represent cell permeability, which is an indicator but not a direct measure of transdermal permeability. Further studies focusing specifically on skin models are necessary for a definitive comparison.

Experimental Protocols

This section provides detailed methodologies for key experiments essential for evaluating and comparing the transdermal delivery of cyclic and linear disulfide-constrained peptides.

In Vitro Skin Permeation Study using Franz Diffusion Cells

This protocol outlines the use of vertical Franz diffusion cells to assess the permeation of peptides across an excised skin membrane.[2][3][4][5][6][7]

Objective: To quantify the flux, permeability coefficient, and skin retention of a peptide formulation.

Materials:

-

Vertical Franz diffusion cells (e.g., 9 mm orifice, 5 mL receptor volume)

-

Excised human or porcine skin (full-thickness or dermatomed)

-

Receptor solution (e.g., phosphate-buffered saline [PBS] pH 7.4, potentially with a solubility enhancer like 0.1-1% Tween 80 for hydrophobic peptides)

-

Peptide formulation (solution, gel, patch, etc.)

-

Magnetic stir bars and stirrer plate

-

Circulating water bath set to 32.5°C to maintain skin surface temperature at 32°C[4]

-

Syringes and collection vials

Procedure:

-

Skin Preparation: Thaw frozen skin at room temperature. If using full-thickness skin, carefully remove subcutaneous fat. Cut the skin into sections large enough to fit the Franz diffusion cells.

-

Apparatus Setup:

-

Set the circulating water bath to maintain the receptor chamber at 32°C.

-

Fill the receptor chambers with degassed receptor solution, ensuring no air bubbles are trapped beneath the skin mounting area. Place a small magnetic stir bar in each receptor chamber.

-

-

Skin Mounting:

-

Mount the skin section onto the Franz cell with the stratum corneum side facing the donor compartment.

-

Clamp the donor and receptor compartments together securely.

-

-

Equilibration: Allow the mounted skin to equilibrate for at least 30 minutes.

-

Dosing:

-

Apply a precise amount of the peptide formulation (e.g., 10-50 µL/cm²) to the skin surface in the donor compartment.

-

For patches, cut to the size of the donor compartment opening and apply with gentle pressure.

-

-

Sampling:

-

At predetermined time points (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot (e.g., 200 µL) from the receptor solution through the sampling arm.

-

Immediately replace the withdrawn volume with fresh, pre-warmed receptor solution.

-

-

Sample Storage: Store the collected samples at -20°C or -80°C until analysis.

-

Skin Retention Analysis:

-

At the end of the experiment, dismount the skin.

-

Thoroughly wash the skin surface to remove any unabsorbed formulation.

-

Separate the epidermis from the dermis if required (e.g., by heat separation).

-

Homogenize the skin tissue in a suitable solvent (e.g., PBS with a protease inhibitor cocktail) to extract the retained peptide.

-

Centrifuge the homogenate and collect the supernatant for analysis.

-

Peptide Quantification using High-Performance Liquid Chromatography (HPLC)

This protocol describes a general reversed-phase HPLC (RP-HPLC) method for the quantification of peptides in receptor solution and skin extracts.[8][9][10][11]

Objective: To determine the concentration of the peptide in collected samples.

Instrumentation and Materials:

-

HPLC system with a UV detector

-

Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

-

Mobile Phase B: 0.1% TFA in acetonitrile

-

Peptide standards of known concentrations

-

Sample vials

Procedure:

-

Standard Preparation: Prepare a series of peptide standards in the same matrix as the samples (receptor solution or skin extraction solvent) to create a calibration curve.

-

Sample Preparation: Thaw samples and centrifuge to remove any particulates.

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 20-100 µL

-

Detection Wavelength: 214 nm or 280 nm (depending on peptide sequence)

-

Gradient Elution: A typical gradient for peptide separation is as follows:

-

0-5 min: 5% B

-

5-35 min: 5% to 60% B (linear gradient)

-

35-40 min: 60% to 95% B

-

40-45 min: Hold at 95% B

-